Enantiomeric Excess and Optical Rotation: >99% ee vs. Racemic (0% ee)
The (2R)-enantiomer of ethyl 2,3-epoxypropanoate exhibits a specific optical rotation of [α]D20 +15.8° (neat) and +12.3° (MeOH, c = unspecified) with an enantiomeric excess exceeding 99% as determined by chiral gas chromatography on a β-cyclodextrin capillary column [1]. In contrast, racemic ethyl 2,3-epoxypropanoate (CAS 4660-80-4) shows zero net optical rotation and an enantiomeric excess of 0% [2]. This >99% ee specification ensures that procurement of the (2R)-enantiomer delivers a chiral building block with negligible contamination from the (S)-enantiomer, which would otherwise generate diastereomeric impurities in downstream asymmetric reactions.
| Evidence Dimension | Enantiomeric Excess and Optical Rotation |
|---|---|
| Target Compound Data | >99% ee; [α]D20 +15.8° (neat), +12.3° (MeOH) |
| Comparator Or Baseline | Racemic ethyl 2,3-epoxypropanoate: 0% ee; [α]D20 = 0° |
| Quantified Difference | >99% absolute difference in ee; >15.8° difference in specific rotation (neat) |
| Conditions | Chiral GC (50 m CYDEX-B capillary column, β-cyclodextrin stationary phase); polarimetry (neat and MeOH solution) |
Why This Matters
Procurement of the (2R)-enantiomer with verified >99% ee eliminates the risk of introducing stereochemical impurities that would compromise the optical purity and biological activity of downstream pharmaceutical intermediates.
- [1] Petit, Y.; Larchevêque, M. Ethyl Glycidate from (S)-Serine: Ethyl (R)-(+)-2,3-Epoxypropanoate. Organic Syntheses 1998, 75, 37. View Source
- [2] Enantiomeric excess - Wikipedia. Racemic mixtures have an ee of 0%. View Source
